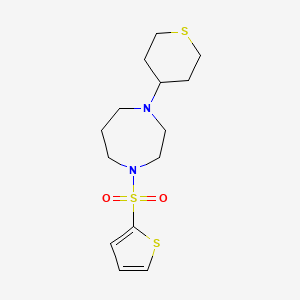

![molecular formula C19H20ClN5O2 B2916838 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903844-74-5](/img/structure/B2916838.png)

8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

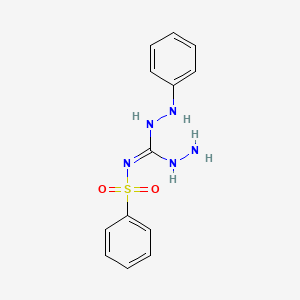

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a dipyrido group (a fused ring system containing two pyridine rings). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the pyrazole and pyrimidine rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired configuration and substitution pattern of the final product .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known structures of its subunits. The presence of multiple ring systems suggests that the compound is likely to be planar or nearly planar. The chlorine atom and the carbonyl group are likely to be sites of high electron density, making them potential sites for reactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the chlorine atom and the carbonyl group. These functional groups could participate in a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) delves into the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives, including the chemical structure of interest, showcase promising biological activities, highlighting their significance in medicinal chemistry. The compounds synthesized offer a foundation for further exploration in the treatment of cancer and inflammatory diseases, underscoring the potential of pyrazolopyrimidines in drug development (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties

Another facet of research investigates the synthesis of pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity. These studies provide insights into the interactions of such compounds with plasma proteins, offering a glimpse into their mechanism of action and potential therapeutic applications. The research underscores the compounds' ability to bind with bovine serum albumin, suggesting their stability and bioavailability in biological systems. This interaction is critical for the development of new antibacterial agents, highlighting the compound's role in addressing antibiotic resistance (He et al., 2020).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of these compounds are of significant interest in organic chemistry. Studies by Deohate and Palaspagar (2020) focus on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating the utility of microwave irradiation in cyclocondensation reactions. This method offers an efficient way to create compounds with potential insecticidal and antibacterial properties, showcasing the versatility of pyrazolopyrimidines in synthesizing bioactive molecules (Deohate & Palaspagar, 2020).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound, also known as 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one, is Leishmania aethiopica . This compound has shown potent antileishmanial activity, making it a potential pharmacophore for the preparation of safe and effective antileishmanial agents .

Mode of Action

The compound interacts with its target through a molecular docking mechanism. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . This interaction results in superior antipromastigote activity, making it more active than standard drugs .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania aethiopica, leading to its potent antileishmanial activity

Pharmacokinetics

Its potent antileishmanial activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is a significant reduction in the activity of Leishmania aethiopica. The compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Properties

IUPAC Name |

13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-12-9-13(2)25(22-12)8-6-18(26)23-7-5-16-15(11-23)19(27)24-10-14(20)3-4-17(24)21-16/h3-4,9-10H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQRPLIIWFAPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)